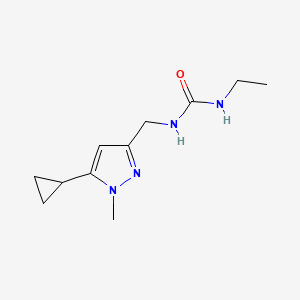

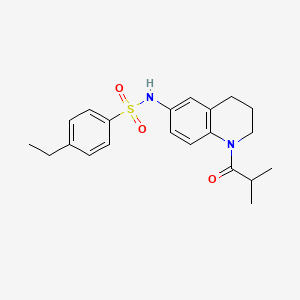

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology. DMPI is a heterocyclic compound that contains an indolizine ring, which makes it a promising candidate for drug discovery and development.

Scientific Research Applications

Photoluminescence and Optical Properties

Research on related compounds such as 6-Amino-8-cyanobenzo[1,2-b]indolizines has unveiled a unique class of photoluminescent materials showcasing reversible pH-dependent optical properties. These compounds exhibit an unusual blue-shifted fluorescence emission when protonated, a phenomenon attributed to C-protonation and the loss of aromaticity rather than the anticipated N-protonation. This discovery, facilitated by acid titration and NMR spectroscopy, highlights the potential for creating tunable optical materials through structural modification of related indolizine compounds (Outlaw, Zhou, Bragg, & Townsend, 2016).

Heterocyclic Chemistry and Synthesis

The broader family of indolizine derivatives, including structures analogous to 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, has been extensively explored for their versatility in heterocyclic chemistry. For instance, the synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3-dimethylaminopropenoate demonstrated its utility as a reagent for the preparation of fused substituted 3-aminopyranones and pyrimidin-4-ones, showcasing the synthetic utility of these compounds in creating complex heterocyclic structures with potential biological activity (Soršak, Stanovnik, & Grdadolnik, 1998).

Cytotoxicity and Potential Therapeutic Applications

Compounds structurally related to 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide have been investigated for their cytotoxic properties. For example, the synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives revealed that these compounds exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings suggest that derivatives of the indolizine class could serve as leads for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Application to Tropical Diseases

In the realm of medicinal chemistry, isoxazoline indolizine amides have been synthesized for potential application to tropical diseases. This research underscores the potential of indolizine derivatives in contributing to novel therapeutic strategies for diseases prevalent in tropical regions, demonstrating the compound's versatility and potential in pharmaceutical applications (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

properties

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-10-12-18(13-11-15)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)17(19)3/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBXNBBUMSXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)

![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)

![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)